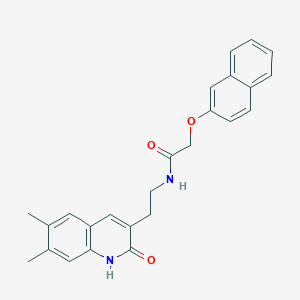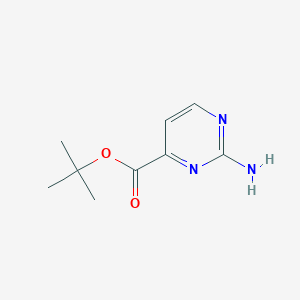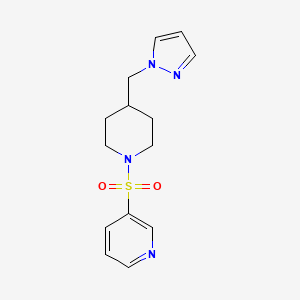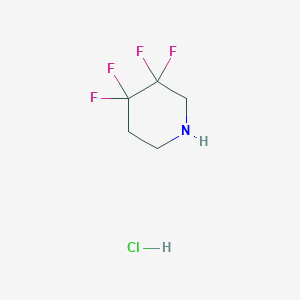
2-(4-Amino-3-chlorophenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
2-(4-Amino-3-chlorophenyl)butanoic acid, also known as Baclofen , is primarily used as a muscle relaxant . It acts as a GABA agonist , specifically targeting the GABA B receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
As a GABA B receptor agonist, Baclofen mimics the action of the neurotransmitter gamma-aminobutyric acid (GABA). It binds to the GABA B receptors, leading to the opening of potassium channels. This results in hyperpolarization of the neuron, making it less likely to fire and thus reducing neuronal activity .
Biochemical Pathways
The primary biochemical pathway affected by Baclofen is the GABAergic pathway. By acting as an agonist at the GABA B receptors, Baclofen enhances the inhibitory effects of GABA in the central nervous system. This leads to decreased excitability of neurons and reduced muscle spasticity .
Pharmacokinetics
It is known to be slightly water-soluble and is primarily used in oral or intrathecal formulations . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are currently under investigation .
Result of Action
The activation of GABA B receptors by Baclofen leads to a decrease in muscle spasticity and hyperactivity . This makes it a valuable therapeutic agent for conditions characterized by muscle spasms and stiffness, such as multiple sclerosis and spinal cord injury .
Action Environment
The action of Baclofen can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the environment . Additionally, the stability of Baclofen may vary with temperature, as suggested by the existence of different polymorphic forms .
生化分析
Biochemical Properties
2-(4-Amino-3-chlorophenyl)butanoic acid plays a significant role in biochemical reactions. It acts as a central nervous system depressant and a GABA agonist . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
The information provided here is based on current knowledge and understanding .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-3-chlorophenyl)butanoic acid typically involves the reaction of 4-chlorobenzyl cyanide with ammonia, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to ensure the compound meets pharmaceutical standards .
化学反应分析
Types of Reactions: 2-(4-Amino-3-chlorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be used for further chemical modifications or applications .
科学研究应用
2-(4-Amino-3-chlorophenyl)butanoic acid has a wide range of applications in scientific research:
相似化合物的比较
®-Baclofen: An enantiomer of baclofen with similar muscle relaxant properties.
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid: Another γ-amino acid derivative with comparable biological activities.
Uniqueness: 2-(4-Amino-3-chlorophenyl)butanoic acid is unique due to its specific binding affinity to GABA_B receptors and its effectiveness as a muscle relaxant. Its hydrophobic nature and slightly water-soluble properties also distinguish it from other similar compounds .
属性
IUPAC Name |
2-(4-amino-3-chlorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-7(10(13)14)6-3-4-9(12)8(11)5-6/h3-5,7H,2,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKGOXFOTBQTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)
![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B3013838.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide](/img/structure/B3013839.png)
![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)



![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)

![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)
![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)
![1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B3013853.png)
